

# Formulating 2-Isopropyl-N,2,3-trimethylbutanamide for animal studies

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## Compound of Interest

Compound Name: 2-Isopropyl-N,2,3-trimethylbutanamide

Cat. No.: B036289

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An Application Guide to the Preclinical Formulation of **2-Isopropyl-N,2,3-trimethylbutanamide** (WS-23) for In Vivo Animal Studies

## Introduction

**2-Isopropyl-N,2,3-trimethylbutanamide**, commonly known as WS-23, is a synthetic cooling agent widely utilized in a variety of consumer products, including foods, beverages, cosmetics, and e-liquids, to impart a cooling sensation without a minty odor.[1][2] As its use becomes more prevalent, a thorough understanding of its pharmacokinetic and toxicological profile through well-designed animal studies is imperative.

A significant challenge in the preclinical evaluation of WS-23 is its physicochemical nature. It is a lipophilic compound with low aqueous solubility, a characteristic that can hinder its absorption and lead to variable systemic exposure, complicating the interpretation of in vivo data.[1][3] The primary objective of any formulation strategy for a poorly soluble compound like WS-23 is to ensure consistent and adequate bioavailability to accurately assess its biological effects.[3]

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a systematic, experience-driven approach to formulating WS-23 for common routes of administration in preclinical animal models, specifically oral gavage and subcutaneous injection. The protocols herein are designed to be self-validating, emphasizing the rationale behind vehicle selection and methodological choices to ensure scientific integrity and reproducibility.

## Part 1: Foundational Pre-Formulation Characterization

A successful formulation strategy begins with a thorough understanding of the active compound's intrinsic properties. These characteristics dictate the selection of appropriate excipients and the overall formulation approach. For WS-23, its high lipophilicity and poor water solubility are the critical parameters to address. According to the Biopharmaceutics Classification System (BCS), such compounds typically fall into Class II or IV, signifying that their absorption is limited by their dissolution rate.[3]

Table 1: Physicochemical Properties of **2-Isopropyl-N,2,3-trimethylbutanamide** (WS-23)

Property	Value	Source(s)
Synonyms	WS-23, N,2,3-Trimethyl-2-isopropylbutanamide	[4][5]
Molecular Formula	C <sub>10</sub> H <sub>21</sub> NO	[1]
Molecular Weight	171.28 g/mol	[1]
Appearance	White crystalline solid	[1][6]
Melting Point	58-65 °C	[1][7]
Water Solubility	Insoluble / Slightly Soluble (6.9 g/L at 20 °C reported)	[1][4]
Organic Solvent Solubility	Readily soluble in alcohols, propylene glycol, ethers	[1][4]
LogP (octanol/water)	1.94 - 2.5	[1]
Stability	Stable under standard ambient conditions	[1]

The first critical step is to empirically determine the solubility of the specific batch of WS-23 in a panel of pharmaceutically acceptable vehicles. This data forms the bedrock upon which all subsequent formulation decisions are made.

## Protocol 1: Solubility Screening in Common Preclinical Vehicles

Objective: To quantitatively assess the solubility of WS-23 in various vehicles to identify suitable candidates for solution, suspension, or lipid-based formulations.

Materials:

- **2-Isopropyl-N,2,3-trimethylbutanamide (WS-23)** powder
- Selection of vehicles (see Table 2)
- Glass vials with screw caps
- Vortex mixer
- Shaking incubator or orbital shaker
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical method for quantification

Procedure:

- **Preparation:** Add an excess amount of WS-23 (e.g., 20-50 mg) to a pre-weighed vial. The key is to ensure solid material remains undissolved at equilibrium.
- **Vehicle Addition:** Add a known volume (e.g., 1 mL) of a selected vehicle to the vial.
- **Equilibration:** Tightly cap the vials and place them in a shaking incubator set to ambient temperature (or 37°C to mimic physiological conditions) for 24-48 hours to ensure equilibrium is reached. Intermittent vortexing can facilitate mixing.
- **Phase Separation:** After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

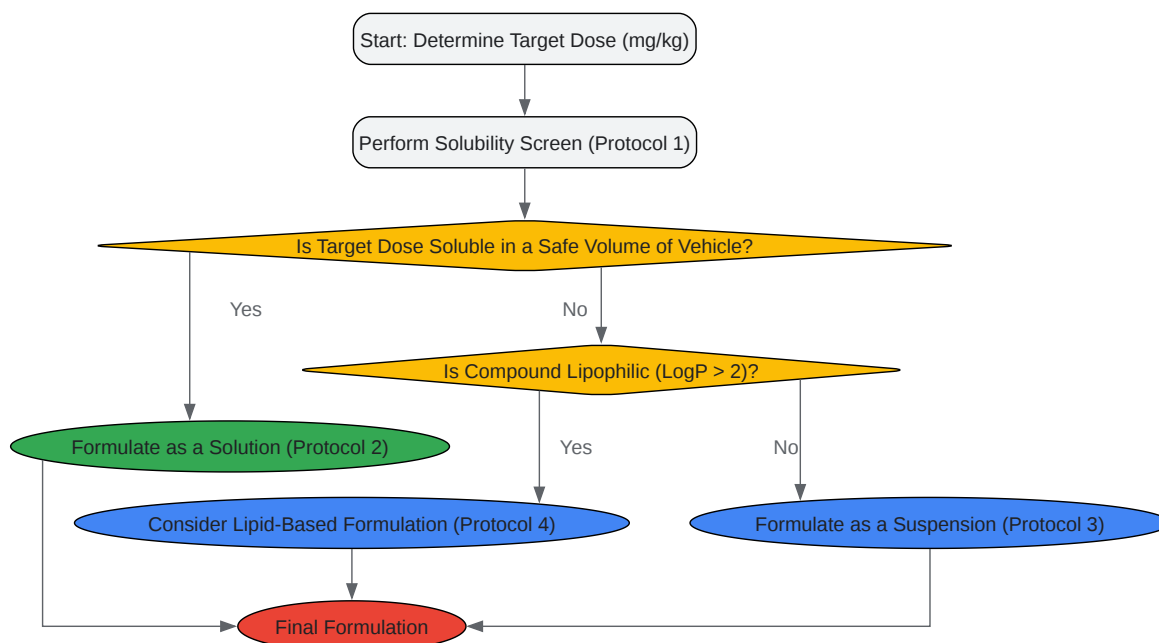
- **Sample Analysis:** Carefully collect a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved WS-23 using a validated analytical method like HPLC.
- **Calculation:** Express solubility in mg/mL.

Table 2: Suggested Vehicle Panel for Solubility Screening

Vehicle Class	Specific Example	Rationale for Inclusion
Aqueous Buffers	Purified Water, Phosphate-Buffered Saline (PBS)	Establishes baseline aqueous insolubility.
Co-solvents	Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG)	Water-miscible organic solvents that can increase solubility.[3]
Surfactants	1% Tween® 80 in water, 2% Cremophor® EL in water	Can increase solubility above the critical micelle concentration.[3]
Lipids	Corn Oil, Medium-Chain Triglycerides (MCT)	Suitable for lipophilic compounds; can enhance oral absorption.[8][9]
Complexing Agents	20% Hydroxypropyl- $\beta$ -cyclodextrin (HP- $\beta$ -CD) in water	Forms inclusion complexes to enhance solubility.[3][10]

## Part 2: Formulation Development for Oral Administration

Oral gavage is a standard method for administering compounds in preclinical rodent studies. The choice of formulation depends on the target dose, the results of the solubility screen, and the study's duration.



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Fig 1. Decision workflow for selecting an oral formulation strategy for WS-23.

## A. Co-Solvent Based Oral Solution

Causality: If the solubility screen reveals that the target dose can be dissolved in a tolerable volume of a co-solvent system (typically <10 mL/kg for rats), this is often the most straightforward approach. PEG 400 is a common choice, but its use in long-term studies should be carefully considered due to potential effects on gastrointestinal motility.[11]

## Protocol 2: Preparation of a WS-23 Oral Solution in a PEG 400/Water Vehicle

Objective: To prepare a clear, homogenous solution of WS-23 for oral administration.

Materials:

- WS-23 powder
- Polyethylene Glycol 400 (PEG 400)
- Purified Water (or PBS for pH control)
- Glass beaker or vial
- Magnetic stirrer and stir bar
- Calibrated pipettes or graduated cylinders

Procedure:

- **Calculation:** Determine the total volume of formulation needed and the required mass of WS-23. For example, to prepare 10 mL of a 10 mg/mL solution, 100 mg of WS-23 is needed.
- **Solubilization:** Weigh the WS-23 and place it in the beaker. Add the required volume of PEG 400 (e.g., 4 mL for a 40:60 PEG 400:Water vehicle).
- **Mixing:** Place the beaker on a magnetic stirrer and mix until the WS-23 is completely dissolved. Gentle warming (<40°C) can be used to expedite dissolution but ensure the compound is stable at that temperature.
- **Dilution:** Slowly add the purified water (e.g., 6 mL) to the solution while continuously stirring.
- **Final Inspection:** The final formulation should be a clear, homogenous solution free of any visible particulates.
- **Storage:** Store in a tightly sealed container, protected from light. Ascertain the stability of the formulation for the duration of the study.

## B. Homogenous Oral Suspension

Causality: When the required dose exceeds the solubility limit in safe volumes of simple solvent systems, a suspension is the next logical choice. A well-formulated suspension ensures dose uniformity, which is critical for study reproducibility. The key components are a suspending agent to increase viscosity and prevent settling, and a wetting agent to ensure the hydrophobic particles disperse evenly in the aqueous vehicle.

### Protocol 3: Preparation of a WS-23 Oral Suspension

Objective: To prepare a uniform, re-dispersible suspension of WS-23 for high-dose oral administration.

Materials:

- WS-23 powder (micronized, if available, to improve stability)
- Suspending agent: 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC)
- Wetting agent: 0.1% (v/v) Tween® 80
- Vehicle: Purified Water
- Mortar and pestle
- Graduated cylinder and magnetic stirrer

Procedure:

- Vehicle Preparation: Prepare the 0.5% Na-CMC vehicle by slowly adding the Na-CMC powder to water while stirring vigorously. Allow it to hydrate completely (this may take several hours or overnight).
- Wetting the Powder: Weigh the required amount of WS-23 and place it in a mortar. Add a small volume of the 0.1% Tween® 80 and triturate with the pestle to form a smooth, uniform paste. This step is crucial to coat the hydrophobic particles and allow them to be dispersed in the aqueous vehicle.

- **Suspension Formation:** Gradually add the Na-CMC vehicle to the paste in the mortar while continuously mixing.
- **Homogenization:** Transfer the mixture to a graduated cylinder or beaker, rinse the mortar with the remaining vehicle to ensure a complete transfer, and bring it to the final volume. Stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
- **Final Check:** The final product should be a uniform, opaque suspension. It should be easily re-suspended by gentle shaking before each dose.

## C. Lipid-Based Oral Formulation

**Causality:** For highly lipophilic compounds like WS-23, lipid-based formulations such as oil solutions or self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral bioavailability.[8] These systems can improve solubility and promote lymphatic uptake, which can bypass first-pass hepatic metabolism.

## Protocol 4: Preparation of a WS-23 Solution in Corn Oil

**Objective:** To prepare a simple lipid-based solution for oral administration.

**Materials:**

- WS-23 powder
- Corn oil (or other suitable lipid vehicle like MCT oil)
- Glass vial
- Magnetic stirrer and stir bar

**Procedure:**

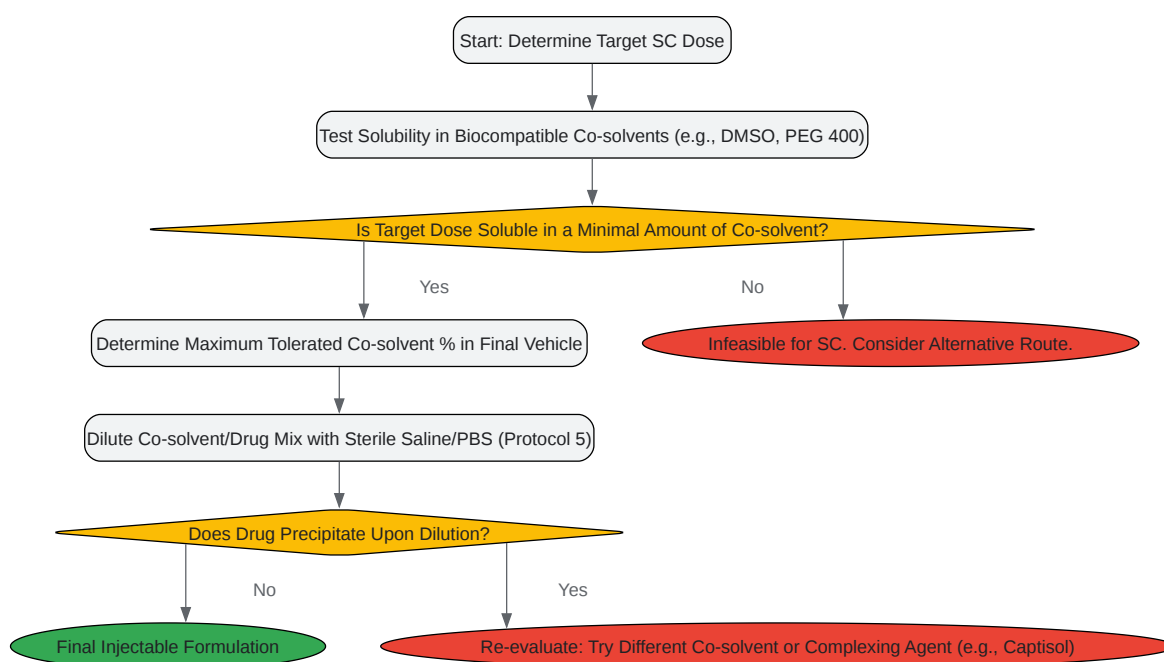
- **Solubility Check:** Ensure the target concentration is soluble in the chosen oil based on the screening data from Protocol 1.
- **Mixing:** Add the pre-weighed WS-23 to the required volume of corn oil in a vial.



- Dissolution: Stir using a magnetic stirrer until fully dissolved. Gentle warming may be required.
- Inspection: The final formulation should be a clear, oily solution.

## Part 3: Formulation Development for Subcutaneous (SC) Administration

Subcutaneous injection is a common parenteral route in rodents. However, it imposes strict requirements on the formulation. The vehicle must be sterile, isotonic, have a near-neutral pH, and be non-irritating to prevent tissue damage and ensure reliable absorption.<sup>[12]</sup> Formulating a poorly water-soluble compound for this route is challenging and often requires a co-solvent approach.



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Fig 2. Development workflow for a subcutaneous WS-23 formulation.

## Protocol 5: Preparation of a Solubilized WS-23 Formulation for SC Injection

**Causality:** The strategy is to dissolve WS-23 in a minimal amount of a strong, biocompatible organic solvent and then dilute this concentrate with an aqueous, isotonic vehicle to a final co-solvent concentration that is well-tolerated by the animal. DMSO is a powerful solvent, but its concentration in the final injection should be kept low (ideally  $\leq 10\%$ ) to avoid irritation.<sup>[13]</sup>

**Objective:** To prepare a sterile, clear solution of WS-23 suitable for subcutaneous injection.

**Materials:**

- WS-23 powder
- Dimethyl sulfoxide (DMSO), sterile grade
- Sterile Saline (0.9% NaCl) or PBS
- Sterile vials
- Sterile syringe filters (0.22  $\mu\text{m}$ )

**Procedure:**

- **Concentrate Preparation:** In a sterile vial, dissolve the required amount of WS-23 in the smallest necessary volume of DMSO. For example, if the final target is 5 mg/mL in a 10% DMSO vehicle, you could prepare a 50 mg/mL stock in 100% DMSO.
- **Sterile Dilution:** Draw the sterile saline into a sterile syringe.
- **Final Formulation:** Slowly add the saline to the DMSO concentrate while gently swirling. It is critical to observe for any signs of precipitation. If the compound crashes out of solution, the formulation is not viable and an alternative (e.g., a different co-solvent or a cyclodextrin-based vehicle) must be explored.
- **Final Concentration Example:** To make 1 mL of a 5 mg/mL solution in 10% DMSO, add 100  $\mu\text{L}$  of the 50 mg/mL DMSO stock to 900  $\mu\text{L}$  of sterile saline.
- **Sterile Filtration (Optional but Recommended):** If any steps were not performed under strict aseptic conditions, the final solution should be sterilized by passing it through a 0.22  $\mu\text{m}$  syringe filter into a sterile vial.

- Best Practices for Administration: Warm the final formulation to body temperature before injection to reduce discomfort.[14] Use a new, sterile needle (25-27 G) for each animal.[12][15]

## Part 4: Quality Control and Administration Best Practices

Ensuring the quality and consistency of the formulation is paramount for the integrity of the animal study.

- Visual Inspection: All solutions must be clear and free of particulates. Suspensions should be uniform and easily re-dispersible upon gentle shaking.
- pH Measurement: For injectable formulations, the pH should be measured and adjusted to be near physiological pH (7.0-7.4) if necessary, provided it does not compromise compound stability or solubility.
- Dose Administration: For oral gavage, use appropriate gavage needles and ensure correct placement to avoid injury. For subcutaneous injections, lift the loose skin over the shoulders to form a "tent" and insert the needle at the base, parallel to the body.[12][14] Always use the lowest possible administration volume.

## Conclusion

The successful formulation of the poorly water-soluble compound **2-Isopropyl-N,2,3-trimethylbutanamide** (WS-23) for animal studies is a critical prerequisite for obtaining reliable pharmacokinetic and toxicological data. The process requires a systematic approach, beginning with a thorough solubility assessment to guide the selection of an appropriate formulation strategy. For oral administration, options range from simple co-solvent or lipid solutions to aqueous suspensions, depending on the required dose. For subcutaneous administration, a carefully designed co-solvent system is often necessary to maintain solubility while ensuring the formulation is sterile and non-irritating. By following the detailed protocols and decision workflows outlined in this guide, researchers can develop robust and reproducible formulations, thereby enhancing the quality and scientific validity of their in vivo studies.

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